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Introduction
Tween 20, a non-ionic surfactant, is a widely used reagent for cell permeabilization in a variety

of molecular and cell biology applications. Its mild nature allows for the creation of pores in the

cell membrane, facilitating the entry of antibodies, probes, and other macromolecules into the

cytoplasm while aiming to preserve overall cell morphology and the integrity of intracellular

structures.[1] This contrasts with harsher detergents like Triton X-100, which can more readily

solubilize membranes and extract proteins.[1][2] The optimal concentration of Tween 20 is

critical and application-dependent, requiring a balance between achieving efficient

permeabilization and minimizing cellular damage. This document provides detailed application

notes, protocols, and quantitative data to guide researchers in selecting the appropriate Tween
20 concentration for their specific experimental needs.

Mechanism of Action
Tween 20 is a polysorbate surfactant with a hydrophilic polyethylene glycol head and a

hydrophobic fatty acid tail.[1] This amphipathic nature allows it to interact with the lipid bilayer

of the cell membrane. Unlike strong ionic detergents that denature proteins, Tween 20 primarily

works by disrupting the lipid packing, which creates transient pores in the membrane.[1][3] This

mechanism is generally less disruptive to protein structure and antigenicity, making it a
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preferred choice for techniques like immunofluorescence and flow cytometry where maintaining

the native conformation of target proteins is crucial.[1]

Data Presentation: Recommended Tween 20
Concentrations
The following tables summarize recommended Tween 20 concentrations for various

applications based on scientific literature and established protocols. It is important to note that

the optimal concentration can vary depending on the cell type, fixation method, and the specific

target molecule.
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Application

Typical Tween
20
Concentration
(%)

Incubation
Time

Incubation
Temperature

Key
Consideration
s

Immunofluoresce

nce (IF) /

Immunocytoche

mistry (ICC)

0.1 - 0.5% 10 - 30 minutes
Room

Temperature

A common

starting point is

0.1% to 0.2%.[1]

[4] Higher

concentrations

(up to 0.5%) may

be needed for

certain

cytoplasmic or

membrane-

associated

proteins.[5]

Flow Cytometry

(Intracellular

Staining)

0.1 - 0.2% 15 - 30 minutes
37°C or Room

Temperature

A concentration

of 0.2% for 15-30

minutes is often

effective.[6][7][8]

Some protocols

use lower

concentrations

(e.g., 0.1%) in

wash buffers.[8]

In Situ

Hybridization

(ISH)

0.01 - 0.1% Varies Varies Often included in

wash buffers

(e.g., MABT,

PBT) at 0.1% to

facilitate probe

access.[9][10]

[11] Pre-

hybridization

buffers may

contain lower
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concentrations

(e.g., 0.01%).[12]

Western Blotting

(Wash Buffer)
0.05 - 0.1%

5 - 15 minutes

(per wash)

Room

Temperature

Used in TBST or

PBST to reduce

non-specific

antibody binding.

[1]

ELISA (Wash

Buffer)
0.05% 3 - 5 washes

Room

Temperature

Helps to prevent

non-specific

protein

adsorption to the

plate wells.[1]

Detergent Comparison Tween 20 Triton X-100

Nature Milder, non-ionic Harsher, non-ionic

Mechanism Creates transient pores Solubilizes membrane lipids

Effect on Proteins
More renaturing, preserves

epitopes[1]

Can extract proteins and alter

morphology[1]

Typical Permeabilization

Concentration
0.1 - 0.5% 0.1 - 1%[5]

Primary Use Cases

Cytoplasmic antigens,

preserving cell surface

markers

Nuclear antigens, when

stronger permeabilization is

needed[13]

Experimental Protocols
Protocol 1: Immunofluorescence Staining of Adherent
Cells
This protocol is suitable for visualizing intracellular antigens in cells grown on coverslips.

Materials:
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Phosphate-Buffered Saline (PBS)

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

Permeabilization Buffer: 0.2% Tween 20 in PBS

Blocking Buffer: 1% BSA in PBS with 0.1% Tween 20

Primary Antibody (diluted in Blocking Buffer)

Fluorescently Labeled Secondary Antibody (diluted in Blocking Buffer)

Mounting Medium with DAPI

Procedure:

Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired

confluency.

Washing: Gently wash the cells twice with PBS.

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Incubate the cells with Permeabilization Buffer (0.2% Tween 20 in PBS) for

10 minutes at room temperature.

Washing: Wash the cells twice with PBS.

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30

minutes at room temperature.

Primary Antibody Incubation: Incubate the cells with the diluted primary antibody for 1 hour at

room temperature or overnight at 4°C.

Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes

each.
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Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary

antibody for 1 hour at room temperature, protected from light.

Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes

each.

Counterstaining: Briefly rinse with PBS and then mount the coverslips on microscope slides

using mounting medium containing DAPI.

Imaging: Visualize the staining using a fluorescence microscope.

Protocol 2: Intracellular Staining for Flow Cytometry
This protocol is designed for the detection of intracellular antigens in a cell suspension.

Materials:

Cell Suspension

FACS Buffer (e.g., PBS with 2% FBS)

Fixation Buffer (e.g., 1% Paraformaldehyde in PBS)

Permeabilization Buffer: 0.2% Tween 20 in FACS Buffer

Antibody Dilution Buffer: 0.1% Tween 20 in FACS Buffer

Fluorochrome-conjugated Antibody

Procedure:

Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10^6 cells/mL.

Fixation: Add an equal volume of Fixation Buffer to the cell suspension and incubate for 15

minutes at room temperature.

Washing: Wash the cells twice with FACS Buffer by centrifuging at 300 x g for 5 minutes and

resuspending the pellet.
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Permeabilization: Resuspend the cell pellet in Permeabilization Buffer (0.2% Tween 20 in

FACS Buffer) and incubate for 15 minutes at 37°C.[8]

Washing: Wash the cells once with FACS Buffer.

Antibody Staining: Resuspend the cell pellet in Antibody Dilution Buffer containing the

fluorochrome-conjugated antibody and incubate for 30 minutes on ice, protected from light.

[8]

Washing: Wash the cells three times with Antibody Dilution Buffer.[8]

Analysis: Resuspend the cells in FACS Buffer and analyze on a flow cytometer.

Mandatory Visualizations
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Caption: General workflow for cell permeabilization and intracellular staining.
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Caption: Mechanism of Tween 20-mediated cell permeabilization.

Concluding Remarks
The selection of the optimal Tween 20 concentration is a critical step in protocols requiring cell

permeabilization. While the provided data and protocols offer a strong starting point, empirical
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optimization for each specific cell type and experimental setup is highly recommended.

Researchers should consider the potential effects of Tween 20 on cell viability and morphology,

especially with prolonged exposure or higher concentrations.[1] By carefully titrating the Tween
20 concentration, scientists can achieve efficient intracellular access while preserving the

cellular integrity necessary for accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1663874#optimal-tween-20-
concentration-for-cell-permeabilization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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